1-[1-(环丙烷羰基)哌啶-4-基]-3-[4-(三氟甲氧基)苯基]脲
描述
CAY10640 是一种有效的、口服活性、水溶性的可溶性环氧化物水解酶 (sEH) 抑制剂。 该化合物对人类和小鼠 sEH 的半数抑制浓度 (IC50) 值分别为 0.4 纳摩尔和 5.3 纳摩尔 。可溶性环氧化物水解酶是一种参与环氧化物代谢为二醇的酶,二醇在生物学上活性较低。 通过抑制该酶,CAY10640 提高了环氧化物的浓度,从而产生各种治疗效果 .
科学研究应用
CAY10640 具有广泛的科学研究应用,包括:
准备方法
合成路线和反应条件
CAY10640 的合成涉及 1-芳基-3-(1-酰基哌啶-4-基) 脲类似物的制备。合成路线通常包括以下步骤:
哌啶环的形成: 哌啶环是通过一系列涉及环化和官能团修饰的反应合成的。
酰化: 哌啶环使用合适的酰化剂酰化,在所需位置引入酰基。
脲形成: 然后将酰化的哌啶与芳基异氰酸酯反应,形成脲键.
工业生产方法
CAY10640 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
CAY10640 主要经历以下类型的反应:
氧化: 该化合物可以进行氧化反应,尤其是在哌啶环上。
还原: 还原反应可能发生在分子中存在的羰基上。
取代: 取代反应可以在芳香环和哌啶环上进行.
常见试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产品
作用机制
CAY10640 通过抑制可溶性环氧化物水解酶的活性发挥作用。该酶负责将环氧化物水解为二醇。 通过抑制该酶,CAY10640 提高了环氧化物的浓度,环氧化物具有多种生物活性,包括抗炎、降血压、神经保护和心脏保护作用 。 所涉及的分子靶点和通路包括环氧化物信号通路的调节和炎症介质的减少 .
相似化合物的比较
类似化合物
ARM1: 一种有效的氨基肽酶和环氧化物水解酶抑制剂,对氨基肽酶和环氧化物水解酶的 IC50 值分别为 7.61 微摩尔和 12.4 微摩尔.
AUDA: 一种可溶性环氧化物水解酶抑制剂,对小鼠和人酶的 IC50 值分别为 18 纳摩尔和 69 纳摩尔.
Diflapolin: 一种 5-脂氧合酶活化蛋白和可溶性环氧化物水解酶的双重抑制剂,具有显着的抗炎功效.
UC-1728: 一种有效的兔可溶性环氧化物水解酶抑制剂,对兔肝的 IC50 为 2 纳摩尔.
CAY10640 的独特性
CAY10640 由于其对可溶性环氧化物水解酶的高效力和选择性而脱颖而出。 在体内角叉菜胶诱导的炎症性疼痛模型中,与吗啡相比,它的效力提高了 1000 倍,可以减少痛觉过敏 。这使得它成为研究和潜在治疗应用的宝贵化合物。
生物活性
CAY10640, also known as a soluble epoxide hydrolase (sEH) inhibitor, has garnered attention in recent years due to its potential therapeutic applications. This compound is primarily studied for its role in modulating the biological activity of epoxyeicosatrienoic acids (EETs), which are important mediators in various physiological processes including inflammation, pain modulation, and cardiovascular health.
CAY10640 inhibits the enzyme soluble epoxide hydrolase, which is responsible for the metabolism of EETs. By inhibiting this enzyme, CAY10640 increases the levels of EETs in vivo, leading to various biological effects:
- Anti-inflammatory Effects : EETs have been shown to exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
- Vasodilatory Effects : EETs are known to induce vasodilation, thereby improving blood flow and reducing blood pressure.
- Analgesic Properties : Research indicates that CAY10640 may enhance pain relief mechanisms without the addictive potential associated with traditional opioids.
Research Findings
- Antimicrobial Activity : Preliminary studies indicated that compounds derived from Combretum erythrophyllum, which includes CAY10640, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids isolated from this plant ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
- Inflammation and Pain Studies : In animal models, CAY10640 has demonstrated significant reductions in inflammation markers and pain responses. For instance, it was observed that treatment with CAY10640 resulted in a marked decrease in edema formation and inflammatory cell infiltration in models of acute inflammation .
- Cardiovascular Benefits : The vasodilatory effects of EETs have been linked to improved cardiovascular outcomes. Studies suggest that CAY10640 may help mitigate hypertension by promoting endothelial function and reducing vascular resistance .
Case Studies
- Case Study 1 : A study involving mice subjected to inflammatory stimuli showed that administration of CAY10640 significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed less tissue damage and fewer infiltrating immune cells in treated animals.
- Case Study 2 : In a model of chronic pain, CAY10640 was administered alongside standard analgesics. Results indicated that the combination therapy provided superior pain relief compared to analgesics alone, suggesting a synergistic effect that enhances therapeutic outcomes without increasing side effects.
Table 1: Biological Activity Summary of CAY10640
Activity Type | Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine production | |
Vasodilation | Increased blood flow | |
Antimicrobial | MIC against Vibrio cholerae | |
Analgesic | Enhanced pain relief |
Table 2: Comparative Efficacy of CAY10640 in Pain Models
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHWMGAQRIMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: How does 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea interact with sEH and what are the downstream effects of this interaction?
A: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea acts as a potent inhibitor of both human and murine sEH. [] While the exact binding mechanism is not explicitly detailed in the provided abstract, it is highly likely that this compound competes with the natural substrate for binding to the enzyme's active site.
Q2: What is the structure-activity relationship (SAR) of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea as an sEH inhibitor?
A: The research highlights that replacing the adamantyl group present in earlier sEH inhibitors with a 1-(cyclopropanecarbonyl)piperidin-4-yl moiety significantly improves the compound's pharmacokinetic properties in mice. [] This structural modification resulted in a 7-fold increase in potency against sEH, a 65-fold increase in maximum plasma concentration (Cmax), and a remarkable 3300-fold increase in area under the curve (AUC) compared to the adamantane analogue. [] These findings suggest that the 1-(cyclopropanecarbonyl)piperidin-4-yl group contributes favorably to the compound's binding affinity, absorption, and overall exposure in vivo.
Q3: What are the implications of the improved pharmacokinetic profile of 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea for its potential therapeutic use?
A: The substantial improvement in pharmacokinetic parameters, particularly the increased potency, Cmax, and AUC, suggests that 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea could potentially be administered at lower doses and/or less frequently compared to previous sEH inhibitors while still achieving therapeutic efficacy. [] This enhanced pharmacokinetic profile translates to a greater potential for clinical development, as it may lead to improved patient compliance, reduced dosing frequency, and potentially fewer side effects. Furthermore, the compound's superior potency against sEH, as demonstrated by its 1000-fold higher potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model, underscores its potential as a novel therapeutic agent for inflammatory pain management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。